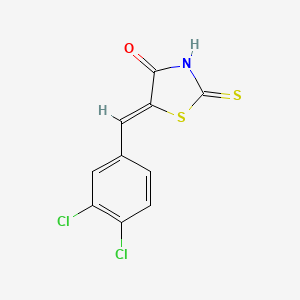

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Übersicht

Beschreibung

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichlorobenzylidene group and a thiazolone core, making it a molecule of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-mercapto-1,3-thiazole-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolone core can be reduced to form corresponding alcohols.

Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits several biological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are essential for combating oxidative stress in biological systems. Its ability to scavenge free radicals suggests potential applications in health and nutrition.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. This activity is attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis.

Medicinal Chemistry

The compound serves as a lead structure for the development of new pharmaceuticals. Its modifications can lead to derivatives with enhanced biological activities or reduced toxicity profiles. Researchers are exploring its potential as a scaffold for designing novel anticancer or antimicrobial agents.

Agricultural Chemistry

Due to its antimicrobial properties, this compound can be investigated as a natural pesticide or fungicide in agricultural applications. Its effectiveness against plant pathogens could contribute to sustainable agriculture practices.

Material Science

The compound's unique chemical structure allows for potential applications in the development of new materials with specific electronic or optical properties. Research into its polymerization behavior could lead to innovative uses in coatings or sensors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial properties | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |

| Study 2 | Antioxidant activity | Showed effective free radical scavenging activity comparable to standard antioxidants like ascorbic acid. |

| Study 3 | Anticancer effects | Reported dose-dependent cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction. |

Wirkmechanismus

The mechanism of action of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

(5E)-5-(3,4-Dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes a thiazole ring and a dichlorobenzylidene moiety, contributing to its reactivity and biological interactions.

- Molecular Formula: C10H6Cl2N2OS2

- Molecular Weight: 290.19 g/mol

- CAS Number: 6326-22-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has shown promise as a tyrosinase inhibitor , which is significant in the context of skin pigmentation disorders and melanoma.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi. The dichlorobenzylidene group enhances the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial efficacy.

Anti-inflammatory Effects

Thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in treating inflammatory conditions.

Anticancer Potential

Recent studies have indicated that this compound may possess anticancer properties. In vitro experiments have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJFJFLVZUHVOW-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)NC(=S)S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-22-3 | |

| Record name | NSC31200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.